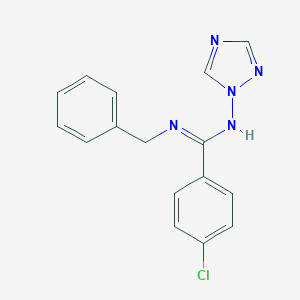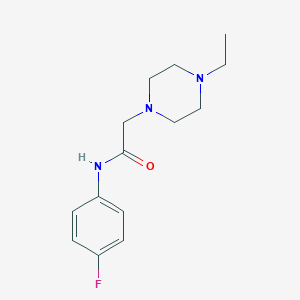![molecular formula C12H12N2OS B259185 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B259185.png)
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, also known as M344, is a small molecule compound that has been widely studied for its potential as a therapeutic agent in cancer treatment. It belongs to a class of compounds called histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer properties by altering the expression of genes involved in cell growth and survival.
作用机制
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone cause the acetylation of histone proteins, which leads to changes in chromatin structure and the activation of genes that are involved in cell death and growth inhibition.
Biochemical and Physiological Effects
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of anti-apoptotic proteins and increase the levels of pro-apoptotic proteins in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is that it is a relatively small molecule that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that the mechanism of action of HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, which makes it difficult to predict their effects in different types of cancer.
未来方向
There are several potential future directions for research on 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone and other HDAC inhibitors. One area of interest is the development of combination therapies that use HDAC inhibitors in combination with other cancer treatments, such as radiation therapy or chemotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to HDAC inhibitor therapy. Additionally, there is ongoing research on the development of more selective HDAC inhibitors that target specific HDAC enzymes, which may have fewer side effects than non-selective inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
合成方法
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 3-methylbenzyl chloride with thiourea to form the intermediate 2-[(3-methylbenzyl)thio]pyrimidin-4(3H)-one, which is then oxidized to form 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
科学研究应用
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models of various types of cancer, including breast, lung, prostate, and colon cancer. In these studies, 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit tumor growth and induce cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
产品名称 |
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.3 g/mol |
IUPAC 名称 |
2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-3-2-4-10(7-9)8-16-12-13-6-5-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChI 键 |
KMWUBAOLSNGBHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
规范 SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
